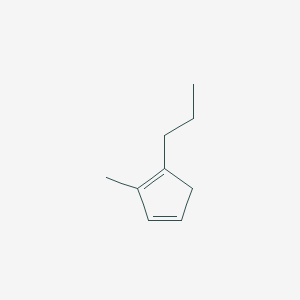
2-Methyl-1-propylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-propylcyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes It is characterized by a cyclopentadiene ring substituted with a methyl group at the second position and a propyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene. In this method, cyclopentadiene is reacted with an alkyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the propyl group at the first position. The methyl group can be introduced through a similar alkylation process using methyl iodide .
Another method involves the use of the Pauson-Khand reaction, where an alkyne and an alkene are reacted in the presence of a transition metal catalyst, such as cobalt, to form the cyclopentadiene ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-Methyl-1-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the double bonds of the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Cyclopentenones, cyclopentanones.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学研究应用
2-Methyl-1-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-1-propylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced derivatives . The specific pathways and targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds, used in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
Cyclopentadiene: The parent compound of 2-Methyl-1-propylcyclopenta-1,3-diene, used in various organic synthesis reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
379261-31-1 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
2-methyl-1-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-3-5-9-7-4-6-8(9)2/h4,6H,3,5,7H2,1-2H3 |
InChI 键 |
FYNCORYMOIMEQS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
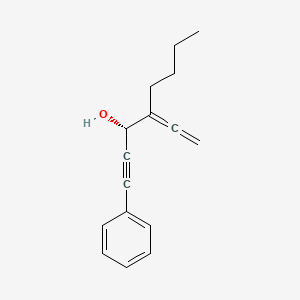
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
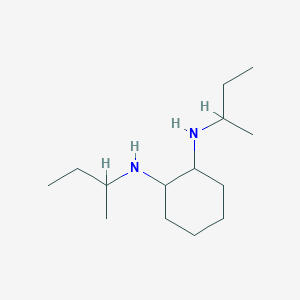

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
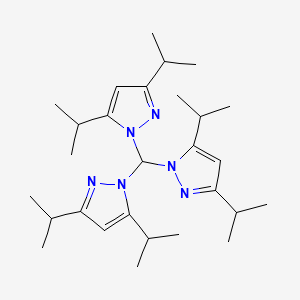
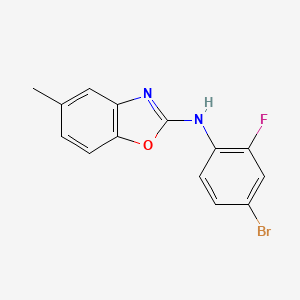
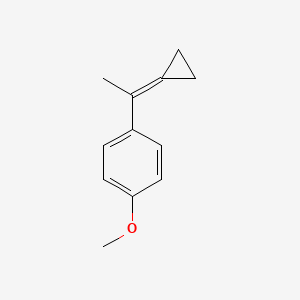
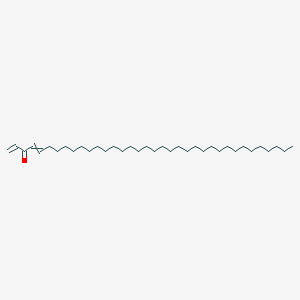
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
